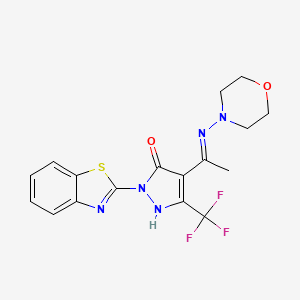![molecular formula C24H20F3N5O B3721024 N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide](/img/structure/B3721024.png)
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide
描述
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of indole, quinoline, and pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline intermediates, followed by their coupling under specific conditions to form the desired compound. Key steps include:
Formation of Indole Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Synthesis: The quinoline ring is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Coupling Reaction: The indole and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction, often under inert atmosphere and elevated temperatures.
Final Functionalization: The pyridine-3-carboxamide moiety is introduced through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and quinoline rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced indole and quinoline derivatives.
Substitution Products: Halogenated or aminated derivatives.
科学研究应用
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Indoloquinoline Derivatives: Compounds with similar indole and quinoline structures, such as camptothecin and its analogs.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, like fluoxetine and other pharmaceuticals.
Uniqueness
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the indole and quinoline rings provide versatile sites for chemical modifications.
属性
IUPAC Name |
N-[(Z)-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]amino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O/c1-23(2)10-16-19(17(11-23)31-32-22(33)13-6-5-9-28-12-13)18-14-7-3-4-8-15(14)29-20(18)21(30-16)24(25,26)27/h3-9,12,29H,10-11H2,1-2H3,(H,32,33)/b31-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSEUWEFCPDAZ-LJUMEUDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NNC(=O)C3=CN=CC=C3)C1)C4=C(C(=N2)C(F)(F)F)NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\NC(=O)C3=CN=CC=C3)/C1)C4=C(C(=N2)C(F)(F)F)NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-({[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B3720946.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3720950.png)
![4-{[(2-methoxyphenyl)amino]methylene}-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3720954.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3720956.png)
![2-({[(1-BENZOYLPIPERIDIN-4-YL)METHYL]AMINO}METHYLIDENE)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B3720960.png)
![dimethyl 5-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,3-dicarboxylate](/img/structure/B3720968.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B3720976.png)
![2-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B3720983.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720986.png)
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one](/img/structure/B3720992.png)
![ethyl 2-methyl-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3720996.png)
![N-{2-[2-(3,5-dichloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3721019.png)

![2-{[(E)-1-(4-hydroxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3721022.png)
